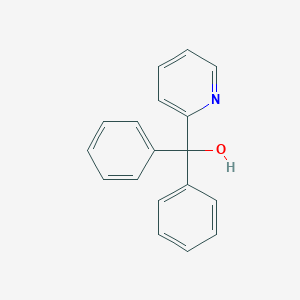

Diphenyl(pyridin-2-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

diphenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNTYLTYDKBLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278960 | |

| Record name | diphenyl(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-90-5 | |

| Record name | 19490-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19490-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diphenyl(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,ALPHA-DIPHENYL-2-PYRIDINEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenyl Pyridin 2 Yl Methanol and Its Analogs

Established Synthetic Pathways

Conventional methods for synthesizing Diphenyl(pyridin-2-yl)methanol typically involve the construction of the diaryl-2-pyridyl carbinol structure through carbon-carbon bond formation or the functionalization of pre-existing molecular frameworks.

A primary and long-standing method for the synthesis of this compound is the Grignard reaction. This approach involves the nucleophilic addition of a phenyl organometallic reagent to a pyridine-2-carbonyl compound. The most common pathway utilizes the reaction of phenylmagnesium bromide (PhMgBr) with a suitable precursor such as 2-benzoylpyridine (B47108) or an ester of pyridine-2-carboxylic acid. chegg.comgoogle.com

In a typical procedure, 2-benzoylpyridine is treated with an excess of phenylmagnesium bromide in an ether solvent like tetrahydrofuran (B95107) (THF). The nucleophilic phenyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. mdpi.com This method is highly effective for creating the core structure of the molecule. Analogous tertiary alcohols can be synthesized by varying the Grignard reagent and the ketone precursor. mdpi.comnih.gov For instance, reacting 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with phenylmagnesium bromide yields the corresponding phenyl-pyrazolyl-methanol derivative. mdpi.com

More recent synthetic strategies have focused on the use of earth-abundant and non-toxic metal catalysts, with iron being a prominent example. bohrium.com Iron-catalyzed C-H functionalization offers a modern alternative for synthesizing the precursors to this compound. Instead of building the molecule through C-C bond formation with organometallics, this approach modifies an existing C-H bond.

A key application of this methodology is the synthesis of 2-benzoylpyridine, the direct ketone precursor to the target alcohol. This can be achieved through the iron-catalyzed aerobic oxidation of the benzylic C(sp³)–H bond of 2-benzylpyridine. beilstein-journals.org In these protocols, an iron salt such as FeCl₂·4H₂O catalyzes the oxidation of the methylene (B1212753) group using molecular oxygen as the ultimate oxidant. beilstein-journals.org This reaction efficiently converts various 2- and 4-benzylpyridines into their corresponding ketones. beilstein-journals.org Once the 2-benzoylpyridine precursor is obtained, it can be readily converted to this compound via a Grignard reaction as described previously, or reduced to a secondary alcohol if a different analog is desired. While direct iron-catalyzed C-H activation on the pyridine (B92270) ring itself is an active area of research, it often requires directing groups and may lead to different products. nih.govrsc.org Therefore, the functionalization of a side-chain C-H bond represents a more direct route to the necessary ketone intermediate.

Asymmetric Synthesis Strategies for Chiral Analogs

The central carbon atom in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is of high importance, and several asymmetric strategies have been developed to achieve this.

The most efficient and widely used method for producing enantiomerically pure pyridyl alcohols is the asymmetric hydrogenation of the corresponding prochiral ketone precursor, phenyl(pyridin-2-yl)methanone (2-benzoylpyridine). This reaction uses a small amount of a chiral transition metal catalyst to selectively produce one of the two possible alcohol enantiomers.

Various highly effective catalysts based on iridium (Ir), rhodium (Rh), and ruthenium (Ru) have been developed for this purpose. For example, iridium complexes featuring chiral ligands have demonstrated exceptional performance. A patented method describes the use of an Iridium catalyst prepared from [Ir(COD)Cl]₂ and a chiral ligand, which, in the presence of a base like lithium tert-butoxide, can hydrogenate phenyl(pyridin-2-yl)methanone to the (R)- or (S)-alcohol with high yield (up to 97%) and outstanding enantioselectivity (ee >99%). google.com The choice of chiral ligand dictates the configuration of the product alcohol.

The table below summarizes the results from a patented procedure for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to its (R)-enantiomer using an Iridium catalyst with various bases. google.com

| Base | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Lithium tert-butoxide | 40 | 12 | 97 | 99 |

| Lithium tert-butoxide | 60 | 8 | 96 | 93 |

| Lithium tert-butoxide | 80 | 8 | 95 | 95 |

| Sodium carbonate | 40 | 12 | 92 | 95 |

| Sodium methoxide | 40 | 12 | 91 | 87 |

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiopure compounds. For chiral pyridyl alcohols, two primary enzymatic strategies are employed: kinetic resolution of a racemic alcohol and asymmetric reduction of a prochiral ketone.

In kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Lipases are commonly used for this purpose, often catalyzing an enantioselective acylation of the racemic alcohol. One enantiomer is converted to an ester, while the other remains as an alcohol, and the two can then be separated. This approach is a versatile tool for accessing enantiopure secondary alcohols. google.com

Alternatively, the asymmetric reduction of the ketone precursor (e.g., 2-benzoylpyridine) can be achieved using alcohol dehydrogenases (ADHs). These enzymes, often from microorganisms like Lactobacillus kefir, use a cofactor to deliver a hydride to the carbonyl group with high stereospecificity. This method can produce the desired alcohol enantiomer directly from the ketone with very high enantiomeric excess (95% to >99%) and in high yield.

This strategy introduces chirality during the key carbon-carbon bond-forming step. It involves the addition of an organometallic reagent to a carbonyl compound in the presence of a chiral catalyst or ligand. This approach is distinct from asymmetric hydrogenation, as it creates the stereocenter at the same time as the carbon skeleton.

A well-studied example is the enantioselective addition of dialkylzinc reagents (e.g., diethylzinc) to pyridinecarboxaldehydes. In these reactions, a chiral ligand, often a chiral amino alcohol or a pyridyl alcohol, coordinates to the zinc atom, creating a chiral environment that directs the addition of the alkyl group to one face of the aldehyde, resulting in a preferred enantiomer of the product alcohol. Enantiomeric excesses of up to 88% have been reported for the synthesis of chiral pyridyl propanols using this method. The development of chiral ligands that can effectively control the stereochemistry of additions involving more reactive Grignard reagents is also an active area of research.

Derivatization and Structural Modification

The core structure of this compound, featuring a central carbinol functional group flanked by two phenyl rings and a pyridyl moiety, offers multiple sites for derivatization and structural modification. Researchers have exploited these reactive sites to synthesize a diverse range of analogs with tailored electronic, steric, and coordination properties. These modifications primarily involve substitutions on the aromatic rings, reactions of the hydroxyl group, and more profound alterations to the central scaffold.

One significant area of modification involves the substitution of the phenyl rings. By introducing various functional groups, analogs with altered properties can be synthesized. For instance, the reaction of 2-benzoylpyridine with the appropriate Grignard reagents can yield derivatives with substituted phenyl groups. A study detailed the synthesis of several such analogs, including those with tert-butyl and methoxy (B1213986) substituents on the phenyl rings, as well as replacing a phenyl group with a naphthalenyl group. rsc.org

Another key derivatization pathway involves the hydroxyl group. The alcohol function can be deprotonated to form the corresponding alkoxide, diphenyl(pyridin-2-yl)methoxide (dphmp⁻). This anionic ligand has been utilized effectively in coordination chemistry to synthesize novel multinuclear manganese clusters. nih.govacs.orgufl.edu The bulky nature of the dphmp⁻ ligand influences the resulting cluster topology, leading to the formation of unique Mn₄, Mn₆, and Mn₁₁ complexes that are not observed with less bulky ligands. nih.govacs.org This demonstrates how derivatization of the hydroxyl group can be used to control the assembly of complex inorganic architectures. nih.gov

Furthermore, the entire this compound framework can undergo significant structural rearrangement. In one example, treatment of this compound with formic acid at high temperatures induces an intramolecular C−H amination, resulting in a cyclization reaction to form 10-phenylpyrido[1,2-a]indole, a fused heterocyclic system. rsc.org This transformation represents a substantial modification of the original scaffold.

Systematic structural modifications have also been crucial in the development of biologically active molecules. In the search for novel Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, a class of compounds based on a (pyridin-2-yl)methanol moiety was developed. acs.orgnih.gov Through systematic optimization, a lead compound was modified to produce a potent and selective antagonist, where the diphenylmethyl scaffold was replaced by a substituted cyclobutane (B1203170) ring, yielding 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol. nih.gov

The tables below summarize key research findings in the derivatization and structural modification of this compound and its analogs.

Table 1: Analogs of this compound via Aromatic Ring Substitution

| Analog Name | Phenyl Ring Substituent(s) | Reference |

|---|---|---|

| Bis(4-tert-butylphenyl)(pyridin-2-yl)methanol | 4-tert-butyl on both phenyl rings | rsc.org |

| (4-Methoxyphenyl)(phenyl)(pyridin-2-yl)methanol | One 4-methoxyphenyl (B3050149) group, one phenyl group | rsc.org |

Table 2: Metal Cluster Complexes Derived from this compound (dphmpH)

| Complex Formula | Description | Reference |

|---|---|---|

| [Mn₄O₂(O₂CBuᵗ)₅(dphmp)₃] | A tetranuclear manganese(III) cluster with a 'butterfly' core. | nih.govacs.org |

| [Mn₆O₄(OMe)₂(O₂CPh)₄(dphmp)₄] | A hexanuclear manganese(III) cluster with a face-sharing double cubane (B1203433) topology. | nih.govacs.org |

Table 3: Products of Structural Rearrangement and Scaffold Modification

| Starting Material | Reaction / Modification | Product / Analog | Reference |

|---|---|---|---|

| This compound | Intramolecular C−H amination in formic acid | 10-Phenylpyrido[1,2-a]indole | rsc.org |

Coordination Chemistry of Diphenyl Pyridin 2 Yl Methanol As a Ligand

Ligand Design Principles and Hemilability

Diphenyl(pyridin-2-yl)methanol is a derivative of 2-(hydroxymethyl)pyridine (hmpH), with the key difference being the substitution of two hydrogen atoms on the methylene (B1212753) bridge with bulky phenyl groups. ufl.edu This structural modification is a deliberate design choice aimed at influencing the formation of metal clusters by introducing steric hindrance. ufl.edu The ligand contains both a "hard" nitrogen donor from the pyridine (B92270) ring and a "soft" oxygen donor from the deprotonated hydroxyl group, classifying it as a hemilabile ligand. This hemilability allows one of the donor atoms to detach from the metal center, creating a vacant coordination site that can be crucial for catalytic processes.

The bulky diphenylmethyl substituent also imparts significant lipophilicity to the resulting metal complexes, enhancing their solubility in organic solvents like chloroform (B151607) and benzene. wikipedia.org This property is advantageous for applications such as the solvent extraction of metal ions. wikipedia.org The pyridine nitrogen atom readily coordinates to metal cations, similar to pyridine itself, while the hydroxyl group can be deprotonated to form an alkoxide, which can act as a bridging ligand between multiple metal centers. ufl.eduwikipedia.org

Synthesis and Characterization of Metal Complexes

The versatile coordinating ability of this compound has led to the synthesis and characterization of a wide array of metal complexes.

While specific details on ruthenium alkylidene precatalysts containing the this compound ligand are not extensively documented in the provided search results, the analogous diphenyl-2-pyridylphosphine (B124867) ligand has been shown to form ruthenium complexes. These complexes, such as those derived from SunPhos or BINAP ligands, are effective in the enantioselective reduction of aryl-pyridyl ketones.

The use of this compound (dphmpH) in manganese chemistry has proven to be particularly fruitful, leading to the formation of high nuclearity clusters with novel topologies. ufl.eduacs.org The increased steric bulk of dphmpH, compared to its less bulky analog hmpH, directs the assembly of distinct manganese-oxo clusters. ufl.edu

Reactions of dphmpH with manganese(II) salts under slightly basic conditions have yielded a series of polynuclear complexes. ufl.edu For instance, the reaction with MnCl₂·4H₂O and sodium pivalate (B1233124) in a MeCN/MeOH mixture produces the tetranuclear complex [Mn₄O₂(O₂CBuᵗ)₅(dphmp)₃]. acs.org Changing the carboxylate to sodium benzoate (B1203000) results in the hexanuclear complex [Mn₆O₄(OMe)₂(O₂CPh)₄(dphmp)₄]. acs.org Further modification of the solvent ratio in the latter reaction leads to the formation of an even larger undecanuclear cluster, [Mn₁₁O₇(OMe)₇(O₂CPh)₇(dphmp)₄(MeOH)₂]. acs.orgnih.gov

These clusters exhibit interesting magnetic properties. nih.gov The tetranuclear, hexanuclear, and undecanuclear complexes have been found to possess ground states of S = 0, S = 3, and S = 5/2, respectively. nih.gov AC magnetic susceptibility studies on the hexanuclear and undecanuclear clusters show weak, frequency-dependent out-of-phase signals at low temperatures, which may indicate single-molecule magnet behavior with small energy barriers. nih.gov

Table 1: Synthesized Manganese Clusters with this compound

| Complex | Formula | Core Topology | Ground State (S) |

|---|---|---|---|

| 1 | [Mn₄O₂(O₂CBuᵗ)₅(dphmp)₃] | [Mn₄(μ₃-O)₂]⁸⁺ butterfly | 0 |

| 2 | [Mn₆O₄(OMe)₂(O₂CPh)₄(dphmp)₄] | [Mn₆(μ₄-O)₂(μ₃-O)₂(μ₃-OMe)₂]⁸⁺ double cubane (B1203433) | 3 |

| 3 | [Mn₁₁O₇(OMe)₇(O₂CPh)₇(dphmp)₄(MeOH)₂] | [Mn₄(μ₄-O)₃(μ₃-OMe)]⁵⁺ cubane linked to a [Mn₅(μ₄-O)(μ₃-O)₃(μ₃-OMe)(μ-OR)₃]³⁺ unit | 5/2 |

Copper complexes of pyridine derivatives are of interest for their electrochemical properties, particularly in applications like dye-sensitized solar cells (DSSCs). rsc.org While specific studies on this compound with copper are limited in the provided results, research on related pyridine-based ligands demonstrates that the position of substituents on the pyridine ring significantly affects the electrochemical properties of the resulting copper complexes. rsc.org For example, in copper complexes with methylpyridine additives, the coordination environment and electrochemical activity at the counter electrode are influenced by the methyl group's position. rsc.org This suggests that the bulky diphenylmethyl group in this compound would likely have a pronounced effect on the electrochemical behavior of its copper complexes.

Palladium(II) and platinum(II) complexes with pyridine-containing ligands are extensively studied for their catalytic applications and potential as therapeutic agents. nih.govacs.orgacs.orgfinechem-mirea.ru Palladium(II) complexes with pyridine derivatives have been shown to be effective precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The electronic nature of substituents on the pyridine ring can influence the catalytic efficiency. nih.govacs.org

This compound and its derivatives form complexes with a variety of other transition metals.

Cobalt(II), Nickel(II), and Zinc(II): The coordination chemistry of these M(II) ions with pyridine-based Schiff base ligands has been explored. For example, a dinuclear zinc(II) complex, di-mu-acetato-bis{[2,4-dichloro-6-(2-pyridylmethyliminomethyl)phenolato]zinc(II)}, features a five-coordinated zinc atom in a trigonal-bipyramidal geometry. nih.gov Nickel(II) complexes with pyridine di-imine ligands have also been synthesized and characterized. nih.gov

Iridium: Iridium complexes with pyridine-containing ligands are known for their applications in catalysis and photophysics. rsc.orgnih.govpsu.edu Cyclometalated iridium(III) complexes, in particular, exhibit promising luminescent properties and have been investigated as photosensitizers and in bioimaging. nih.gov

Silver(I): Silver(I) can form complexes with pyridine-based ligands. For example, a bis[2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine]silver(I) complex has been synthesized where the silver ion is coordinated by the pyridine nitrogen atoms in a nearly linear fashion. iucr.org

Lead(II): While not explicitly detailed for this compound, the broader family of pyridyl alcohols can coordinate to lead(II).

Catalytic Applications of Diphenyl Pyridin 2 Yl Methanol Based Systems

Alkene Metathesis Catalysis

Catalyst systems based on diphenyl(pyridin-2-yl)methanol have shown considerable promise in alkene metathesis, a powerful reaction for the formation of carbon-carbon double bonds. These systems are typically ruthenium-based and are of the Grubbs type, known for their functional group tolerance and broad applicability. wikipedia.orgnih.gov

Development of Grubbs-Type Precatalysts

Researchers have successfully synthesized new second-generation Grubbs-type precatalysts incorporating α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands. These complexes, with the general formula [RuCl(H₂IMes)(O^N)(=CHPh)], feature a chelating O,N-ligand derived from this compound. The synthesis involves the reaction of a starting ruthenium complex with the corresponding pyridinyl-alcoholato ligand, leading to a color change from brown to green. nih.gov

The design of these catalysts is based on the concept of hemilability, where the ligand can have a flexible coordination mode. This property is believed to enhance thermal stability and catalytic activity by preventing catalyst decomposition that can occur at free coordination sites. nih.govnih.gov The incorporation of the N-heterocyclic carbene (NHC) ligand, alongside the pyridinyl-alcoholato moiety, aims to combine the high activity of second-generation catalysts with improved stability and lifetime. nih.gov

Performance Evaluation in Olefin Metathesis Reactions

The catalytic performance of these this compound-based Grubbs-type precatalysts has been rigorously evaluated, primarily in the self-metathesis of 1-octene (B94956). nih.gov These catalysts generally exhibit good activity, high stability, and favorable selectivity, particularly at elevated temperatures.

Key performance indicators include:

Activity and Stability: The catalysts show good activity and high stability for 1-octene metathesis at temperatures ranging from 80 °C to 110 °C. nih.gov The incorporation of the chelating pyridinyl-alcoholato ligand has been shown to increase the catalyst's lifetime compared to standard second-generation Grubbs catalysts. nih.gov

Selectivity: High selectivities (over 85%) towards the primary metathesis products, 7-tetradecene (B6595692) and ethene, are achieved at 80 °C and 90 °C. nih.gov However, as the temperature increases, a rise in isomerization and the formation of secondary metathesis products is observed. nih.gov

Kinetics: At 80 °C, the metathesis reaction follows first-order kinetics for all tested precatalysts. nih.gov

Performance of this compound-Based Precatalyst in 1-Octene Metathesis

Catalytic performance of a representative precatalyst at various temperatures with a Ru/1-octene molar ratio of 1:9000 over 420 minutes.

| Temperature (°C) | 1-Octene Conversion (%) | Primary Metathesis Products (PMPs) (%) | Secondary Metathesis Products (SMPs) (%) |

|---|---|---|---|

| 60 | ~10 | ~8 | <1 |

| 70 | ~25 | ~22 | ~2 |

| 80 | ~55 | ~48 | ~5 |

| 90 | ~80 | ~70 | ~8 |

| 100 | ~90 | ~75 | ~12 |

| 110 | >95 | ~70 | >20 |

Data adapted from research findings on Grubbs-type precatalysts. nih.gov

Impact of Ligand Modifications on Catalytic Activity and Selectivity

Modifications to the pyridinyl-alcoholato ligand, specifically substitutions on the pyridine (B92270) ring, have a discernible impact on the catalyst's behavior. These effects are generally attributed to a combination of steric and electronic factors.

Effect of Pyridine Ring Substitution on Catalytic Rate

Comparison of reaction kinetics for different monosubstituted diphenyl(pyridin-2-yl)methanolato ligands in 1-octene metathesis at 80 °C.

| Substituent Position on Pyridine Ring | Relative Reaction Rate | Attributed Factors |

|---|---|---|

| 3-Methyl | Slowest | Electronic and steric effects |

| 3-Methoxy | Slow | Electronic and steric effects |

| 4-Methyl | Faster | Primarily electronic effects |

| 5-Methyl | Faster | Primarily electronic effects |

Data based on kinetic studies of substituted pyridinyl-alcoholato ligands. nih.gov

Carbon-Hydrogen (C-H) Activation and Functionalization

The functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry. Pyridine-containing molecules are central to this field, often acting as directing groups that guide a metal catalyst to a specific C-H bond. While direct catalytic applications of this compound-based systems for these specific transformations are not extensively documented in the searched literature, the principles of using pyridine moieties in palladium and iron catalysis are well-established and provide crucial context. beilstein-journals.orgnih.gov

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of C-H arylation, enabling the formation of carbon-carbon bonds between aromatic rings. In many of these reactions, a pyridine ring on the substrate acts as a directing group, coordinating to the palladium center and facilitating the activation of a nearby C-H bond. beilstein-journals.orgnih.govacs.org

This strategy has been successfully applied to the intramolecular C-H arylation of various pyridine derivatives to synthesize fused N-heterocyclic compounds, which are important structures in materials science and medicinal chemistry. beilstein-journals.orgnih.govnih.gov For example, the C-H arylation of 2-quinolinecarboxyamide derivatives proceeds at the C-H bond on the pyridine ring adjacent to the amide group. nih.govnih.gov The choice of an appropriate ligand for the palladium catalyst, such as triphenylphosphine, can significantly improve the reaction yield. nih.govnih.gov

While these examples use the pyridine unit as part of the substrate, they underscore the fundamental role of the pyridine nitrogen in coordinating with palladium to enable C-H activation, a principle that would be relevant to a hypothetical catalytic system where a this compound-based ligand is employed.

Olefin Epoxidation Catalysis

There is no available research data detailing the use of this compound or its metal complexes in the catalytic epoxidation of olefins. Consequently, information regarding catalyst systems, substrates, reaction conditions, and catalytic efficiency (e.g., yields, selectivity) for this application is not available.

Carbon Dioxide (CO2) Conversion Catalysis

No published studies were found that describe the application of this compound-based catalysts for the conversion of carbon dioxide into other chemical products. Therefore, details on specific catalyst systems, types of CO2 conversion reactions, and their outcomes involving this compound cannot be provided.

Asymmetric Catalysis Beyond Hydrogenation

Information on the use of this compound as a chiral ligand or auxiliary in asymmetric catalysis, for reactions other than hydrogenation, is not present in the available literature. As a result, there are no research findings to report on its application in areas such as asymmetric C-C bond formation, cyclization, or other enantioselective transformations.

Due to the absence of specific data for the requested compound in the specified catalytic applications, the creation of data tables with detailed research findings is not possible.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks and Self-Assembly

Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in a vast array of chemical and biological systems. In the context of diphenyl(pyridin-2-yl)methanol, the hydroxyl group and the pyridinyl nitrogen atom are primary sites for hydrogen bond formation, leading to the construction of extended supramolecular networks.

O-H⋯N and O-H⋯O Hydrogen Bonds

The crystal structure of this compound and its analogues reveals the prominent role of O-H⋯N and O-H⋯O hydrogen bonds in their self-assembly. In the racemic compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O-H⋯N hydrogen bonds, forming zigzag chains. nih.govresearchgate.net These chains are composed of alternating R- and S-configuration molecules. nih.govresearchgate.net The formation of such hydrogen-bonded chains is a recurring motif in the supramolecular arrangements of simply substituted diphenylmethanols, which can also form dimers, trimers, tetramers, and hexamers through O-H⋯O hydrogen bonds. nih.govresearchgate.net

The presence of a methanol (B129727) molecule in the crystal lattice can further influence the hydrogen-bonding network. For instance, in a cocrystal of a related diphenyl derivative, O-H⋯N and N-H⋯O hydrogen bonds link pairs of molecules via two methanol molecules, creating a centrosymmetric ring motif. nih.goviucr.org These motifs then connect through C-H⋯N hydrogen bonds to form columns. nih.goviucr.org

| Interaction | Description | Significance in Crystal Packing | Reference |

| O-H⋯N | Hydrogen bond between the hydroxyl group and the pyridinyl nitrogen. | Forms zigzag chains of alternating enantiomers. | nih.govresearchgate.net |

| O-H⋯O | Hydrogen bond between hydroxyl groups. | Can lead to the formation of various oligomeric and polymeric structures. | nih.govresearchgate.net |

| N-H⋯O | Hydrogen bond involving an amine and an oxygen acceptor. | Links molecules via solvent molecules (e.g., methanol). | nih.goviucr.org |

Halogen-π Interactions and Their Role in Crystal Packing

Halogen bonds, a type of non-covalent interaction involving a halogen atom as an electrophilic species, can significantly influence crystal packing. In the structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, weak C-Cl⋯π(pyridyl) interactions are observed. nih.govresearchgate.net These interactions link inversion-related pairs of molecules into dimers, which in turn connect the primary hydrogen-bonded chains into sheets. nih.govresearchgate.net The geometry of this interaction, with a Cl⋯Cg (centroid of the pyridine (B92270) ring) distance of 3.5280 (10) Å, is characteristic of a halogen-π bond. nih.gov It is noteworthy that the crystal structure of this particular compound does not exhibit C—H⋯π hydrogen bonds or π–π stacking interactions. nih.gov

| Interaction | Atoms Involved | Distance (Å) | Role in Supramolecular Assembly | Reference |

| C-Cl⋯π(pyridyl) | Chlorine and Pyridine Ring Centroid | 3.5280 (10) | Links hydrogen-bonded chains into sheets. | nih.govresearchgate.net |

Aromatic Interactions (π-π Stacking, C-H⋯π)

Aromatic interactions, including π-π stacking and C-H⋯π interactions, are crucial in stabilizing the three-dimensional structures of molecules rich in aromatic rings. While the chlorinated analogue of this compound lacks π-π stacking, this interaction is observed in other related structures. nih.gov For instance, the packing of diphenyl(pyridin-2-yl)phosphane selenide (B1212193) is consolidated by aromatic π–π stacking interactions between the pyridine rings. grafiati.comresearchgate.net

Formation of Supramolecular Assemblies in Solid State

The interplay of the aforementioned non-covalent forces—hydrogen bonding, halogen-π interactions, and aromatic interactions—dictates the formation of complex and diverse supramolecular assemblies in the solid state. The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol provides a clear example of this cooperativity. Here, O-H⋯N hydrogen bonds first generate one-dimensional zigzag chains. nih.govresearchgate.net Subsequently, C-Cl⋯π interactions link these chains into two-dimensional sheets. nih.govresearchgate.net This hierarchical assembly demonstrates how different non-covalent interactions can work in concert to build up a well-defined supramolecular architecture. nih.govresearchgate.net

The introduction of different functional groups or co-crystallizing agents can lead to different supramolecular outcomes. The use of bulky this compound as a ligand in manganese chemistry has led to the formation of various polynuclear manganese clusters, highlighting how the ligand's structure can direct the assembly of metal-organic frameworks. acs.orgufl.edu The formation of these clusters is a testament to the versatility of this compound and its derivatives in constructing intricate supramolecular systems. acs.orgufl.edu

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for studying pyridine-containing compounds like Diphenyl(pyridin-2-yl)methanol and its derivatives. scispace.com These studies provide a fundamental understanding of the molecule's intrinsic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. Theoretical studies on closely related analogues, such as (RS)-(4-bromophenyl)(pyridin-2-yl)methanol and (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, have been performed using Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional (B3LYP) and basis sets like 6-311+G(d,p) or 6-31++G(d,p). scispace.comsemanticscholar.org The optimization process involves finding the minimum energy conformation on the potential energy surface. arxiv.org

The results of these calculations provide optimized geometrical parameters, including bond lengths and bond angles. For instance, in a study of a pyridylpyrazole derivative, DFT calculations were used to determine bond lengths and angles, which were found to be comparable to those determined by X-ray crystallography. mdpi.com These computational models confirm the non-planar structure of the molecule, with specific dihedral angles defining the orientation of the phenyl and pyridyl rings relative to the central methanol (B129727) carbon. The electronic structure, describing the distribution and energies of electrons within the molecule, is also elucidated through these DFT calculations. scispace.com

Table 1: Representative Optimized Geometrical Parameters for a this compound Analogue (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | ~1.4 Å |

| C-N (pyridine) | ~1.34 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | O-C-C (phenyl) | ~109° |

| N-C-C (phenyl) | ~117° | |

| Dihedral Angle | Phenyl-C-C-Pyridyl | Varies with conformation |

Note: The values are approximate and based on studies of closely related structures. Actual values for this compound may vary.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of this compound. semanticscholar.org The MESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, identifying electron-rich and electron-deficient regions. mdpi.commaterialsciencejournal.org

In MESP plots of related compounds, negative potential regions (typically colored red) are concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are the most likely sites for electrophilic attack. scispace.commaterialsciencejournal.org Positive potential regions (colored blue) are generally found around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic attack. scispace.commaterialsciencejournal.org This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. scispace.comsemanticscholar.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.com DFT calculations determine the energies of these orbitals. The analysis of HOMO and LUMO distributions reveals the regions of the molecule involved in electron donation (HOMO) and electron acceptance (LUMO), which is fundamental to predicting how the molecule will interact in chemical reactions. researchgate.netd-nb.info This information is vital for understanding charge transfer interactions within the molecule. semanticscholar.org

Table 2: Frontier Molecular Orbital Data for a this compound Analogue

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -1.1 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.1 eV |

Note: These values are illustrative and derived from DFT studies on halogenated analogues. scispace.comsemanticscholar.org

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the absorption bands observed in experimental spectra. scispace.com For compounds like (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, calculations are often performed at the B3LYP/6-311+G(d,p) level. scispace.com

Since DFT methods tend to overestimate vibrational frequencies, the calculated values are often scaled by an empirical factor (e.g., 0.9679) to achieve better agreement with experimental data. scispace.com The assignment of vibrational modes is further clarified using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. science.gov For instance, C-H stretching vibrations in related structures are typically observed in the 3110–2929 cm⁻¹ range, while C-C stretching modes of the aromatic rings appear around 1583-1559 cm⁻¹. scispace.comsemanticscholar.org

Table 3: Calculated Vibrational Frequencies and Assignments for a this compound Analogue

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3110-3069 | Aromatic C-H Stretching |

| ~2929 | Aliphatic C-H Stretching |

| ~1583 | Phenyl Ring C-C Stretching |

| ~1575 | Pyridine Ring C-C Stretching |

| ~1430 | O-H Bending |

| ~1250 | C-O Stretching |

Source: Based on data from theoretical studies on halogenated analogues. scispace.comsemanticscholar.org

Mechanistic Pathways of Catalytic Reactions

Computational methods are instrumental in elucidating the mechanistic pathways of reactions where this compound or its derivatives act as ligands. The compound serves as a hemilabile ligand in Grubbs-type ruthenium alkylidene complexes used for linear alkene metathesis. beilstein-journals.org DFT calculations can model the entire catalytic cycle, identifying transition states and intermediates to determine the most likely reaction pathway. nih.gov

In the context of ruthenium-catalyzed metathesis, computational studies have attributed improved catalytic performance to the strengthening of the Ru-N bond, which can be influenced by steric repulsion from substituents on the ligand. beilstein-journals.org By calculating the energies of various species along the reaction coordinate, researchers can understand how the electronic and steric properties of the this compound ligand affect the activation barriers of key steps, such as substrate coordination and product release. acs.org These insights are crucial for the rational design of more efficient catalysts. nih.gov For example, DFT calculations have been used to explore the mechanism of methanol dehydrogenation and propargyl ester cyclopropanation catalyzed by other ruthenium and gold complexes containing pyridine-based ligands. nih.govacs.org

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods provide a framework for predicting the structure-activity relationship (SAR) of this compound derivatives. semanticscholar.org SAR studies aim to understand how modifications to a molecule's structure affect its biological or catalytic activity. nih.gov

By using DFT, researchers can systematically alter the structure of the parent molecule—for example, by adding different substituent groups to the phenyl or pyridine rings—and calculate the resulting changes in electronic properties. mdpi.com MESP and FMO analyses are particularly useful in this regard. scispace.comsemanticscholar.org For instance, the HOMO-LUMO gap and the electrostatic potential at the nitrogen and oxygen atoms can be correlated with the observed activity of a series of compounds. scispace.commdpi.com This allows for the prediction of which derivatives are likely to be more potent catalysts or have enhanced biological activity. scispace.com These computational predictions can then guide synthetic efforts, prioritizing the creation of molecules with the most promising properties and reducing the need for extensive trial-and-error experimentation. acs.org

Advanced Analytical Techniques for Structural Elucidation and Complex Analysis

Spectroscopic Methods for Characterization

Spectroscopy provides fundamental insights into the molecular structure of Diphenyl(pyridin-2-yl)methanol by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Experiments conducted in deuterated chloroform (B151607) (CDCl₃) provide detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals for this compound have been reported as follows: a downfield multiplet for the proton on the pyridine (B92270) ring adjacent to the nitrogen, signals for the other pyridine and phenyl protons in the aromatic region, and a characteristic singlet for the hydroxyl proton. acs.org

A detailed assignment of the proton signals is presented in the table below. acs.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 8.60 | d | 4.7 | Pyridine H (position 6) |

| 7.64 | td | 7.8, 1.8 | Pyridine H (position 4) |

| 7.40-7.21 | m | - | Phenyl H's and Pyridine H (position 5) |

| 7.12 | d | 7.9 | Pyridine H (position 3) |

| 6.28 | s | - | Hydroxyl (OH) |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, this includes the carbon atoms of the two phenyl rings, the pyridine ring, and the central carbinol carbon. The reported ¹³C NMR spectral data in CDCl₃ are summarized below. acs.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 163.2 | Pyridine C (position 2) |

| 147.7 | Pyridine C (position 6) |

| 146.1 | Phenyl C (quaternary) |

| 136.4 | Pyridine C (position 4) |

| 128.1 | Phenyl CH |

| 127.9 | Phenyl CH |

| 127.3 | Phenyl CH |

| 122.9 | Pyridine C (position 5) |

| 122.3 | Pyridine C (position 3) |

| 80.8 | Carbinol C (C-OH) |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Multiple sharp, medium-intensity bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).

Aromatic C=C and Pyridine C=N/C=C Stretches: A series of medium to strong bands in the 1450-1600 cm⁻¹ region, which are diagnostic for the phenyl and pyridine rings.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the stretching vibration of the carbinol C-O bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The spectrum of this compound would be expected to prominently feature the symmetric vibrations of the aromatic rings. Strong signals would be anticipated for the ring-breathing modes of the phenyl and pyridine groups, which are often found in the 990-1050 cm⁻¹ range. Aromatic C-H stretching vibrations would also be visible above 3000 cm⁻¹.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings and the pyridine ring. These aromatic systems give rise to characteristic absorptions in the ultraviolet region. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. Typically, substituted benzenes and pyridines exhibit strong absorptions below 280 nm. The conjugation and interaction between the rings influence the exact position and intensity of the absorption maxima (λmax).

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In GC-MS analysis, the compound is first vaporized and separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 261, corresponding to its molecular weight.

The fragmentation pattern under electron ionization (EI) would provide structural clues. Key expected fragmentation pathways include:

Loss of a Phenyl Group: Cleavage of a C-C bond to lose a phenyl radical (•C₆H₅, 77 Da), resulting in a fragment ion at m/z 184.

Formation of Benzoylpyridinium Cation: A common rearrangement and fragmentation pathway for such structures can lead to the formation of a stable [M-H-C₆H₆]⁺ ion at m/z 182.

Loss of a Hydroxyl Group: Elimination of a hydroxyl radical (•OH, 17 Da) to produce an ion at m/z 244.

LC-HRMS provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. For this compound (C₁₈H₁₅NO), the high-resolution mass of the protonated molecule ([M+H]⁺) is a key identifier. Experimental data has confirmed this value with exceptional precision. acs.org

| Ion | Calculated Exact Mass | Found Exact Mass |

|---|---|---|

| [C₁₈H₁₅NO + H]⁺ | 262.1226 | 262.1226 |

Tandem mass spectrometry (LC-HR-MS/MS) would involve isolating the precursor ion (m/z 262.1226) and subjecting it to collision-induced dissociation to generate product ions. This fragmentation data, also measured with high mass accuracy, would be used to confirm the connectivity of the pyridine and diphenylmethanol (B121723) moieties, providing definitive structural confirmation.

Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS/MS)

Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS) is a powerful analytical technique renowned for its exceptionally high resolution and mass accuracy, often in the parts-per-billion (ppb) range. mdpi.com This capability is crucial for the unambiguous determination of the elemental composition of molecules such as this compound. The ESI process is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for studying intact molecular ions and noncovalent complexes. dtic.milutsouthwestern.edu

Once ionized, the species are introduced into the ICR cell, a Penning trap that confines ions using a strong, uniform magnetic field and a weak electrostatic trapping potential. mdpi.com A radio-frequency pulse excites the trapped ions into a coherent cyclotron motion. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). The instrument detects the image current produced by the orbiting ion packets, which is then converted from a time-domain signal to a frequency-domain signal by a Fourier transform, yielding a high-resolution mass spectrum. nih.gov

For this compound, ESI-FT-ICR-MS can provide an extremely accurate mass measurement, allowing for the confident assignment of its molecular formula, C₁₈H₁₅NO. Furthermore, the use of tandem mass spectrometry (MS/MS) techniques within the FT-ICR instrument, such as Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), or Infrared Multiphoton Dissociation (IRMPD), can provide detailed structural information. dtic.milnih.gov By isolating the parent molecular ion and subjecting it to fragmentation, the resulting product ions can be analyzed to elucidate the compound's connectivity and fragmentation pathways, confirming the presence of the diphenyl and pyridinyl moieties attached to the central methanol (B129727) carbon.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to a related compound, phenyl(pyridin-2-yl)methanol (B192787) (C₁₂H₁₁NO), providing detailed insight into its molecular geometry and intermolecular interactions in the solid state. nih.gov

In the determined structure, the molecule adopts a conformation where the pyridine and phenyl rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 71.42 (10)°. nih.gov A key feature of the crystal packing is the formation of intermolecular O—H⋯N hydrogen bonds. These interactions link adjacent molecules, where the hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of the pyridine ring of a neighboring molecule. This specific hydrogen bonding motif results in the self-assembly of the molecules into helical chains that extend along the c-axis of the crystal lattice. nih.govresearchgate.net The displacement ellipsoids in the structural representation are typically drawn at a 30% or 50% probability level. researchgate.netmdpi.com

The crystallographic data provides a wealth of precise information, which is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor (R[F² > 2σ(F²)]) | 0.039 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of bulk materials. Unlike single crystal XRD, which analyzes one perfect crystal, PXRD provides information from a polycrystalline sample containing a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

While specific experimental PXRD data for this compound are not prominently available in the literature, its theoretical powder pattern can be calculated from the single crystal X-ray diffraction data. This simulated pattern serves as a reference standard. Experimental PXRD analysis would be instrumental in:

Phase Identification: Confirming that a synthesized bulk sample consists of the same crystalline phase as the single crystal studied.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphs, which would appear as additional peaks in the diffraction pattern.

Structural Refinement: In some cases, Rietveld refinement of high-quality PXRD data can be used to refine crystal structure details of the bulk material.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to investigate the redox behavior of chemical species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The current response provides information about the thermodynamics and kinetics of electron transfer processes.

Although specific CV studies focused solely on this compound are not widely reported, the electrochemical behavior of the constituent pyridine moiety is well-documented. Pyridine and its derivatives can act as electrocatalysts, for instance, in the electrochemical reduction of carbon dioxide to methanol. researchgate.net By applying CV to this compound, one could probe its electrochemical window—the range of potentials where it is stable and does not undergo oxidation or reduction. Furthermore, CV could be used to determine the formal reduction and oxidation potentials of the molecule, providing insight into the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such studies would be critical for evaluating its potential use in electronic devices, as a ligand in redox-active metal complexes, or in electrocatalytic applications.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the interfacial properties of electrochemical systems. It works by applying a small amplitude AC potential perturbation at different frequencies and measuring the resulting current response. The data are often presented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract quantitative information about processes like charge transfer resistance, double-layer capacitance, and diffusion.

There are no specific EIS studies reported for this compound itself. However, the utility of EIS has been demonstrated for polymer films containing pyridine units. consensus.app For example, fluorinated poly(ether-pyridine) films have been characterized by EIS to evaluate their application in the selective detection of heavy metal ions. consensus.app In a similar vein, if this compound were incorporated into a polymer matrix or self-assembled monolayer on an electrode surface, EIS could be employed to:

Characterize the formation and packing density of the film.

Measure the charge transfer resistance at the electrode-electrolyte interface, providing information on the film's insulating or conductive properties.

Investigate the binding of metal ions or other analytes to the pyridine functionality by monitoring changes in the impedance spectrum, forming the basis for a chemical sensor.

Thermal Analysis (TGA, DTG, DSC)

A comprehensive search of scientific literature did not yield specific experimental data for the thermal analysis (Thermogravimetric Analysis, Derivative Thermogravimetry, and Differential Scanning Calorimetry) of the compound this compound.

While thermal analysis is a crucial technique for characterizing the thermal stability and phase behavior of chemical compounds, dedicated studies detailing the TGA, DTG, and DSC profiles of this compound are not publicly available in the searched resources.

For context, thermal analysis of related pyridine derivatives has been reported. For instance, studies on certain pyridine esters have shown decomposition temperatures ranging from approximately 81.7 °C to 304.4 °C. nih.gov In a different context, pyridine-2-methanol, a structurally related compound, when grafted onto kaolinite, has been shown to be stable up to 350 °C. researchgate.net However, this information pertains to a different chemical entity or a modified form and cannot be directly extrapolated to represent the thermal behavior of pure this compound.

The generation of accurate TGA, DTG, and DSC data would necessitate experimental analysis of a pure sample of this compound under controlled laboratory conditions. Such an analysis would provide key information including:

TGA: The decomposition temperature range and the percentage of weight loss at different stages, indicating the compound's thermal stability.

DTG: The rate of mass change with respect to temperature, highlighting the temperatures at which the most significant decomposition events occur.

DSC: The heat flow associated with thermal transitions, which can reveal information about melting point, boiling point, and any polymorphic phase transitions.

Without experimental data, any representation of the thermal properties of this compound would be speculative. Therefore, no data tables or detailed research findings on its thermal analysis can be presented.

Biological and Medicinal Chemistry Applications

Antimicrobial Activity Studies

The pyridine (B92270) nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Derivatives of diphenyl(pyridin-2-yl)methanol are part of a broad class of pyridine-containing compounds investigated for their potential to combat bacterial and fungal pathogens. Research has shown that various pyridine derivatives exhibit significant activity against a range of microorganisms. nih.gov

Studies on related pyridine structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, some synthesized pyridine derivatives have shown excellent antibacterial activity against strains like S. aureus, E. faecalis, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov Other research into N-alkylated pyridine-based salts identified compounds with notable antibacterial effects against S. aureus and E. coli. nih.gov The antimicrobial efficacy of these compounds is often attributed to the pyridine scaffold's ability to improve water solubility and interact with biological targets. nih.gov While extensive data exists for the broader class of pyridine derivatives, specific and targeted studies on the parent compound this compound are a continuing area of investigation.

Table 1: Examples of Antimicrobial Activity in Pyridine Derivatives

| Compound Class | Tested Organisms | Activity Metric (MIC) |

|---|---|---|

| Pyridine Derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | 31.25 - 62.5 μg/mL |

| N-alkylated Pyridine Salts | S. aureus, E. coli | Inhibition at 100 μg/mL |

Anticancer and Antiproliferative Properties

The this compound scaffold is integral to a variety of compounds explored for their anticancer potential. The pyridine moiety is present in numerous drugs targeting cancer, and its derivatives are frequently evaluated for their ability to inhibit the growth of tumor cells. nih.gov

Research into compounds structurally related to this compound has yielded promising results. For example, a series of novel diphenyl(piperidin-4-yl)methanol derivatives, which share a similar core structure, were synthesized and evaluated for their antiproliferative effects. researchgate.net Several of these compounds demonstrated selective growth inhibition of cancer cells with IC50 values in the sub-micromolar to low micromolar range, comparable to the known anticancer drug doxorubicin. researchgate.net Similarly, studies on 2,6-disubstituted imidazo[4,5-b]pyridines, another class of pyridine derivatives, identified compounds with potent antiproliferative activity against a panel of human cancer cell lines, including pancreatic, glioblastoma, and leukemia cells. nih.gov Certain p-hydroxy substituted derivatives showed particularly strong inhibition with IC50 values between 1.45 and 4.25 μM. nih.gov These findings underscore the potential of the pyridine-methanol framework in designing new anticancer agents.

Table 2: Selected Antiproliferative Activity of Structurally Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) |

|---|---|---|

| Diphenyl(sulphonylpiperidin-4-yl)methanol derivatives | Various cancer cell lines | 0.1 – 1.2 μM |

| p-hydroxy substituted imidazo[4,5-b]pyridines | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45 – 4.25 μM |

Enzyme Inhibition and Receptor Modulation

Lipoxygenases (LOX) are enzymes involved in inflammatory pathways, and their inhibition is a key strategy in preventing various inflammatory diseases. researchgate.netnih.gov Plant extracts containing a wide variety of phytochemicals have been a primary focus of research for identifying new LOX inhibitors. researchgate.netnih.gov While the pyridine scaffold is a component of many biologically active molecules, specific studies detailing the lipoxygenase inhibition activity of this compound itself are not extensively reported in the current literature. However, the broader investigation into small molecules for enzyme inhibition suggests that scaffolds like this could be of interest for future studies in this area.

One of the most significant applications of the (pyridin-2-yl)methanol scaffold is in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3). nih.gov TRPV3 is an ion channel found in skin keratinocytes and neuronal tissues and is implicated in pain sensation, inflammation, and skin disorders. nih.govresearchgate.net

A detailed report on (pyridin-2-yl)methanol derivatives described their development as potent and selective TRPV3 antagonists. nih.gov Through systematic optimization, researchers identified compounds that potently block the TRPV3 channel. researchgate.net For example, two potent TRPV3 antagonists, designated 7c and 8c, were identified with IC50 values of 1.05 μM and 86 nM, respectively. researchgate.net These derivatives demonstrated good selectivity over other TRPV subfamily members, such as TRPV1 and TRPV4. researchgate.net The discovery of these potent inhibitors highlights the critical role of the (pyridin-2-yl)methanol moiety as a pharmacophore for targeting the TRPV3 channel, offering potential therapeutic avenues for pain and skin-related diseases. nih.govresearchgate.net

The versatility of the pyridine scaffold allows its derivatives to interact with a range of other biological targets. For example, various pyridine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. Additionally, research has explored their potential as antagonists for adenosine (B11128) receptors, which are important for treating conditions like chronic obstructive pulmonary disease (COPD). mdpi.com The core structure of this compound provides a framework that can be chemically modified to achieve specificity for various other enzymes and receptors, making it a valuable starting point for targeted drug design.

Role as Pharmacologically Active Scaffolds and Ligands in Drug Discovery

The this compound structure is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile template for designing novel bioactive compounds. mdpi.comresearchgate.net The pyridine ring, in particular, is a key component in numerous therapeutic agents due to its ability to improve physicochemical properties like water solubility and to form crucial interactions with biological macromolecules. nih.govresearchgate.net

The utility of this scaffold is evident in its application across different therapeutic areas. As discussed, it is a foundational element for developing TRPV3 antagonists for pain and inflammation. nih.gov Its structural motifs are also central to the design of potential anticancer and antimicrobial agents. nih.gov In coordination chemistry, this compound acts as a versatile ligand, particularly in the synthesis of polynuclear metal clusters with interesting magnetic properties. The bulky nature of the ligand helps control the assembly of complex metallic architectures. This adaptability makes the this compound scaffold a highly valuable and sought-after building block in the ongoing search for new and effective drugs. researchgate.net

Investigations of Structure-Activity Relationships (SAR) in Biological Contexts

The exploration of structure-activity relationships (SAR) for this compound and its analogs has been a critical area of research, aiming to delineate the molecular features essential for their biological activities. These studies systematically modify the core structure, including the diphenyl groups, the pyridine ring, and the methanol (B129727) moiety, to understand how these changes influence efficacy and selectivity across various biological targets. The findings from this research are instrumental in the rational design of new therapeutic agents with improved pharmacological profiles.

A significant body of research has focused on the antiproliferative properties of pyridine-containing compounds. Studies have shown that the nature and position of substituents on both the phenyl and pyridine rings play a pivotal role in their cytotoxic effects against various cancer cell lines. For instance, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups has been found to enhance antiproliferative activity. The spatial arrangement of these functional groups also significantly influences the biological outcome. mdpi.com

In the context of antifungal and antibacterial activities, SAR studies on related pyridine derivatives have revealed that specific substitutions are crucial for potency. For example, in a series of N-(5-(2-substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine derivatives, the presence and nature of the substituent on the phenyl ring dramatically affected their activity against various pathogens. sphinxsai.com

Furthermore, investigations into (Pyridin-2-yl)methanol derivatives as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel have provided valuable SAR insights. Systematic optimization of the pyridinyl methanol moiety led to the identification of potent and selective antagonists, highlighting the importance of this structural component for interaction with specific biological targets. nih.gov

Detailed Research Findings

Research into the antiproliferative effects of novel pyridine derivatives has yielded significant insights into their SAR. A study focusing on newly synthesized pyridine heterocyclic hybrids demonstrated that certain compounds exhibited superior antiproliferative activities compared to the standard drug, Taxol, against human cancer cell lines such as Huh-7 (liver), A549 (lung), and MCF-7 (breast). The half-maximal inhibitory concentration (IC₅₀) values underscore the potency of these derivatives. nih.gov

Similarly, SAR studies on 2-amino-3-cyanopyridine (B104079) derivatives have shown that substitutions at the fourth and sixth positions of the pyridine ring can enhance biological activities. The introduction of aryl moieties at these positions has been linked to increased cytotoxic effects against various human tumor cells, indicating that these positions are key for modulating the antiproliferative profile. nih.gov

The following tables summarize the key findings from these SAR investigations, presenting the biological activity data for representative compounds.

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound | Huh-7 (IC₅₀ µM) | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) |

|---|---|---|---|

| 3a | - | - | - |

| 3b | 6.54 | 15.54 | 6.13 |

| 5a | - | - | - |

| 5b | - | - | - |

| Taxol (Reference) | 6.68 | 38.05 | 12.32 |

Data sourced from a study on pyridine heterocyclic hybrids. nih.gov The table demonstrates that compound 3b shows superior or comparable activity to Taxol against the tested cell lines.

Table 2: Antimicrobial Activity of a Pyridine Derivative

| Compound | Antibacterial Inhibition | Antioxidant Activity (IC₅₀ µg/ml) |

|---|---|---|

| 8 | - | 43.39 |

This table highlights the antioxidant potential of a specific pyridine derivative, indicating its capacity to scavenge DPPH radicals. nih.gov

Table 3: Insecticidal and Antifungal Activity of a Pyrazole-Pyridine Derivative

| Compound | Insecticidal Activity | Antifungal Activity |

|---|---|---|

| 5b | More potent than Parathion | More potent than Fluconazole |

Compound 5b, a pyrazole-substituted pyridine derivative, demonstrated significant insecticidal and antifungal properties, surpassing the standard reference compounds. sphinxsai.com

These detailed findings underscore the importance of the substituents on the phenyl and pyridine rings in defining the biological activity spectrum of this compound and its analogs. The data clearly indicates that strategic modifications can lead to the development of compounds with enhanced potency and selectivity for various therapeutic targets.

Conclusion and Future Directions

Summary of Key Research Achievements

Research into diphenyl(pyridin-2-yl)methanol, often abbreviated as dphmpH, has yielded significant achievements, primarily in the areas of coordination chemistry and catalysis.

One of the most notable successes has been its application as a bulky ligand in manganese cluster chemistry. acs.orgufl.edu The steric hindrance provided by the two phenyl groups on the methanol (B129727) carbon, compared to its less bulky analogue 2-(hydroxymethyl)pyridine (hmpH), has been instrumental in the synthesis of new manganese (Mn) clusters with rare or unprecedented topologies. acs.orgufl.edunih.gov The reaction of dphmpH with manganese salts under varying conditions has led to the isolation and characterization of unique tetranuclear, hexanuclear, and undecanuclear Mn clusters. acs.orgnih.gov These clusters exhibit interesting magnetic properties, with some showing potential as single-molecule magnets (SMMs), a class of materials with applications in high-density data storage and quantum computing. ufl.edunih.gov

| Complex | Formula | Core Topology | Ground Spin State (S) |

| 1 | [Mn₄O₂(O₂CBuᵗ)₅(dphmp)₃] | [Mn₄(μ₃-O)₂]⁸⁺ 'butterfly' core | 0 |

| 2 | [Mn₆O₄(OMe)₂(O₂CPh)₄(dphmp)₄] | [Mn₆(μ₄-O)₂(μ₃-O)₂(μ₃-OMe)₂]⁸⁺ double cubane (B1203433) | 3 |

| 3 | [Mn₁₁O₇(OMe)₇(O₂CPh)₇(dphmp)₄(MeOH)₂] | Linked [Mn₄(μ₄-O)₃(μ₃-OMe)]⁵⁺ cubane and [Mn₅(μ₄-O)(μ₃-O)₃(μ₃-OMe)(μ-OR)₃]³⁺ units | 5/2 |

Data sourced from references acs.orgufl.edunih.gov.

In the realm of catalysis, diphenyl(pyridin-2-yl)methanolato ligands have been successfully incorporated into Grubbs-type ruthenium alkylidene complexes. beilstein-journals.org These complexes have been investigated as precatalysts for linear alkene metathesis. Research has shown that modifying the pyridine (B92270) ring of the ligand can enhance the stability, selectivity, and turnover frequency (TOF) of the catalyst, particularly at elevated temperatures (80–110 °C). beilstein-journals.org This demonstrates the compound's utility in developing robust catalysts for important industrial reactions. For instance, in the metathesis of 1-octene (B94956), certain modified catalysts achieved over 95% conversion with high selectivity towards the primary products. beilstein-journals.org

| Precatalyst | Temperature (°C) | Conversion of 1-octene (%) (after 540 min) |

| 7 | 70 | ~20 |

| 7 | 80 | ~60 |

| 7 | 90 | >80 |

| 8 | 70 | ~15 |

| 8 | 80 | ~55 |

| 8 | 90 | >80 |

Data represents approximate values based on graphical data from reference beilstein-journals.org.

Furthermore, significant progress has been made in the stereoselective synthesis of this scaffold. Methods for the asymmetric catalytic hydrogenation of the corresponding ketone, phenyl(pyridin-2-yl)methanone, have been developed to produce chiral (R)-phenyl(pyridin-2-yl)methanol with high yield and enantiomeric excess (ee). google.com This is crucial for applications where specific stereochemistry is required, such as in pharmaceuticals.

| Base | Pressure (H₂) | Temperature (°C) | Time (h) | Yield (%) | ee value (%) |

| Sodium Methoxide | 3.0 MPa | 40 | 12 | 91 | 87 |

| Lithium tert-butoxide | 5.0 MPa | 40 | 8 | 93 | 94 |

| Lithium tert-butoxide | 3.0 MPa | 60 | 8 | 96 | 93 |

| Lithium tert-butoxide | 3.0 MPa | 80 | 8 | 95 | 95 |

Data sourced from reference google.com.

Emerging Avenues for Research

The foundation laid by initial studies has opened several promising avenues for future investigation. A primary emerging area is the exploration of the biological activities of this compound derivatives. While the parent compound itself is not the main focus, its structural framework is being used to design and synthesize new molecules with potential therapeutic applications.

Antiproliferative Agents: A significant emerging direction is the development of derivatives as potential anticancer agents. researchgate.net For example, a series of novel diphenyl(sulphonylpiperidin-4-yl)methanol derivatives were synthesized and evaluated for their antiproliferative effects against various human carcinoma cell lines. researchgate.net Compounds were tested against HeLa (cervical), HT-29 (colon), MCF-7 (breast), and HepG-2 (liver) cancer cells, with some derivatives identified as potent antiproliferative agents. researchgate.net This suggests that the diphenyl-methanol core can serve as a valuable scaffold for the discovery of new oncology drug candidates.

Antimicrobial and Antioxidant Studies: The pyridine moiety is a well-known pharmacophore present in many bioactive compounds. nih.govbrieflands.com Future research could systematically explore the antimicrobial and antioxidant properties of a broader library of this compound derivatives. By introducing different functional groups to the phenyl or pyridine rings, it may be possible to tune the electronic and steric properties to optimize activity against various pathogens or oxidative stress pathways.

Advanced Catalysis: Building on the success in alkene metathesis, there is a clear path toward designing more sophisticated catalysts. beilstein-journals.org This includes creating catalysts for other C-H bond functionalization reactions or asymmetric transformations. researchgate.net The hemilabile nature of the pyridinyl-alcoholato ligand—where the nitrogen atom can reversibly bind to the metal center—could be exploited to develop switchable catalysts whose activity can be controlled by external stimuli.

Challenges and Opportunities in Chemical and Biological Applications

Despite the promising results, the journey of this compound from a research chemical to a widely applied compound faces several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Selectivity: A key challenge in the synthesis of diaryl- and triarylmethanols is controlling the reaction to achieve the desired product in high yield. The reaction of pyridine-carboxaldehydes with π-nucleophiles like arenes in the presence of a Lewis acid can often lead to the formation of undesired triarylmethane byproducts instead of the target carbinol. rsc.org Overcoming this requires extensive experimentation and fine-tuning of reaction conditions, such as the choice of Lewis acid and the use of specific additives like pyridine to modulate reactivity. rsc.org

Scalability and Cost: For applications in catalysis or materials science, the synthesis must be scalable and economically viable. Multi-step synthetic routes or those requiring expensive reagents and catalysts, such as iridium or ruthenium complexes, can be a barrier to large-scale production. beilstein-journals.orggoogle.com Developing more efficient synthetic pathways using earth-abundant metals or organocatalysis is a continuing challenge. nih.gov